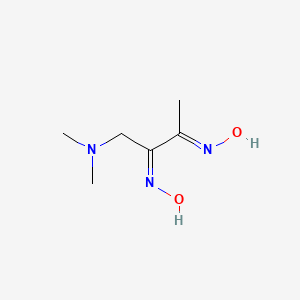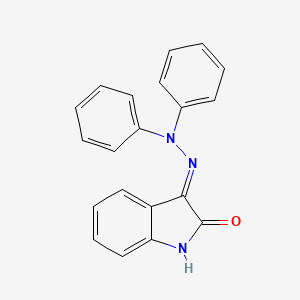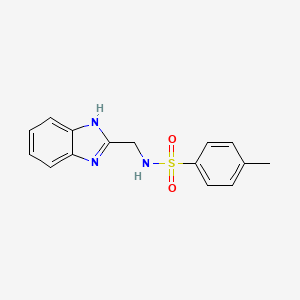
(2Z,3E)-2,3-bis(hydroxyimino)-N,N-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous synthesis systems can enhance the reaction rate and consistency, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oximes or nitriles, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of other compounds .
Biology
The compound’s reactivity also makes it useful in biological research, particularly in the study of enzyme mechanisms and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their function .
Medicine
Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic research .
Industry
Industrially, (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE is used in the production of advanced materials and polymers. Its chemical properties enable the creation of materials with specific characteristics, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the hydroxyimino functionality.
Oximes: Compounds with similar hydroxyimino groups but different overall structures.
Uniqueness
This combination allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
(NZ)-N-[(3E)-1-(dimethylamino)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O2/c1-5(7-10)6(8-11)4-9(2)3/h10-11H,4H2,1-3H3/b7-5+,8-6- |
InChI Key |
DOEFUIMTXWAGKN-YMBWGVAGSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/CN(C)C |
Canonical SMILES |
CC(=NO)C(=NO)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B11704253.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)
![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)
![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)


![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11704314.png)
![Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)
![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
![4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide](/img/structure/B11704341.png)
